N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under basic conditions, such as using triethylamine in ethanol . Another approach includes the use of thiazole or thiazolidine derivatives followed by pyridine annulation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically involve the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrano[2,3-d]thiazoles: These compounds also feature a thiazole ring fused to another heterocycle and are known for their diverse pharmacological properties.
Uniqueness
N,N-Dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine is unique due to its specific substitution pattern and the presence of dimethylamino groups, which can enhance its binding affinity and selectivity for certain biological targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C8H9N3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
N,N-dimethyl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C8H9N3S/c1-11(2)8-10-6-4-3-5-9-7(6)12-8/h3-5H,1-2H3 |
InChI Key |
TUNNAHXGWRUWHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC2=C(S1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.